3-Cyanoisonicotinic acid

概要

説明

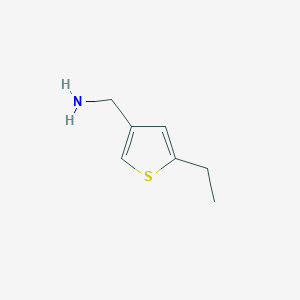

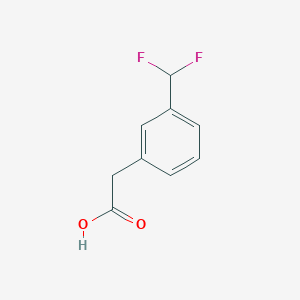

3-Cyanoisonicotinic acid is a chemical compound with the molecular formula C7H4N2O2 . It is used in various chemical reactions and has potential applications in different fields.

Synthesis Analysis

The synthesis of 3-Cyanoisonicotinic acid involves various processes. One such process involves the use of nitrilase to convert 3-cyanopyridine to nicotinic acid . Another method involves a one-pot reaction of cyanoacetohydrazide, activated nitrile substrates, and aromatic aldehydes .

Molecular Structure Analysis

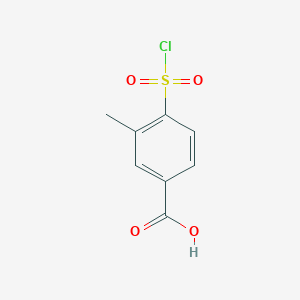

The molecular structure of 3-Cyanoisonicotinic acid consists of 7 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 148.12 .

Chemical Reactions Analysis

3-Cyanoisonicotinic acid can undergo various chemical reactions. For instance, it can be involved in the synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139 . It can also participate in the synthesis of N-amino-3-cyano-2-pyridone derivatives .

科学的研究の応用

3-Cyanoisonicotinic acid is a chemical compound with the molecular formula C7H4N2O2 . It’s used in various scientific fields, particularly in chemistry and pharmacology .

One of the applications of 3-Cyanoisonicotinic acid and its derivatives is in the field of pharmaceutical chemistry . Here’s a brief overview of this application:

- Field : Pharmaceutical Chemistry

- Application Summary : Derivatives of nicotinic acid, such as 3-Cyanoisonicotinic acid, have shown high efficacy in treating many diseases . For instance, some derivatives have proven effective against Alzheimer’s disease .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular derivative being used and the disease being treated. Typically, these compounds are synthesized in a laboratory and then tested in vitro (in a test tube) or in vivo (in a living organism) for their therapeutic effects .

- Results or Outcomes : The results have been promising, with some derivatives showing significant therapeutic effects. For example, 2-substituted aryl derivatives of nicotinic acid have demonstrated anti-inflammatory and analgesic efficacy .

-

- Field : Biotechnology

- Application Summary : Modified nucleic acids, also called xeno nucleic acids (XNAs), offer a variety of advantages for biotechnological applications and address some of the limitations of first-generation nucleic acid therapeutics . Several therapeutics based on modified nucleic acids have recently been approved and many more are under clinical evaluation .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular derivative being used and the disease being treated. Typically, these compounds are synthesized in a laboratory and then tested in vitro (in a test tube) or in vivo (in a living organism) for their therapeutic effects .

- Results or Outcomes : The results have been promising, with some derivatives showing significant therapeutic effects .

-

Oligonucleotides for Therapeutic Applications and Biological Studies

- Field : Biomedicine

- Application Summary : Nucleic acids, including deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), possess unique properties such as molecular recognition ability, programmability, and ease of synthesis, making them versatile tools in biosensing and for gene regulation, drug delivery, and targeted therapy .

- Methods of Application : Their compatibility with chemical modifications enhances their binding affinity and resistance to degradation, elevating their effectiveness in targeted applications . Additionally, nucleic acids have found utility as self-assembling building blocks, leading to the creation of nanostructures whose high order underpins their enhanced biological stability and affects the cellular uptake efficiency .

- Results or Outcomes : Furthermore, this review delves into the significant role of oligonucleotides (ODNs) as indispensable tools for biological studies and biomarker discovery . ODNs, short sequences of nucleic acids, have been instrumental in unraveling complex biological mechanisms .

-

Structural Modification of Natural Products

- Field : Medicinal and Pharmaceutical Chemistry

- Application Summary : Amino acids are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular derivative being used and the disease being treated. Typically, these compounds are synthesized in a laboratory and then tested in vitro (in a test tube) or in vivo (in a living organism) for their therapeutic effects .

- Results or Outcomes : The results have been promising, with some derivatives showing significant therapeutic effects .

-

Supplementation of Nicotinic Acid

- Field : Biomedicine

- Application Summary : Remarkably, NA supplementation led to a significant 1.3-fold elevation in intracellular NAD+ levels, even in the presence of nicotinamide phosphoribosyltransferase inhibition by FK866 .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular derivative being used and the disease being treated. Typically, these compounds are synthesized in a laboratory and then tested in vitro (in a test tube) or in vivo (in a living organism) for their therapeutic effects .

- Results or Outcomes : The results have been promising, with some derivatives showing significant therapeutic effects .

Safety And Hazards

将来の方向性

The future directions for 3-Cyanoisonicotinic acid could involve its use in the synthesis of novel motifs for use in agrochemical, pharmaceutical, and fine chemical industries . Additionally, the green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives, which involves 3-Cyanoisonicotinic acid, is a promising area of research .

特性

IUPAC Name |

3-cyanopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-3-5-4-9-2-1-6(5)7(10)11/h1-2,4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWSFAGTEUOLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717738 | |

| Record name | 3-Cyanopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanoisonicotinic acid | |

CAS RN |

1060802-59-6 | |

| Record name | 3-Cyano-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060802-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyanopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B1455523.png)

![2-chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1455526.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B1455529.png)

![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1455533.png)

![3-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1455536.png)

![2-[(3-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1455542.png)